N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide

Description

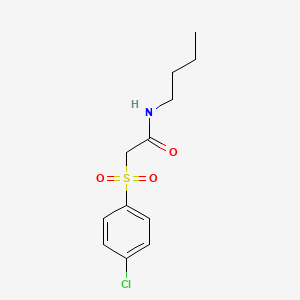

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide (CAS: 91803-04-2) is a sulfonamide derivative characterized by a butyl chain, a 4-chlorophenyl group, and an acetamide backbone. Its molecular formula is C₁₂H₁₆ClNO₃S, with a molecular weight of 289.778 g/mol and a density of 1.251 g/cm³ . The compound exhibits a high boiling point of 515.1°C (760 mmHg) and a flash point of 265.3°C, suggesting significant thermal stability. Key physicochemical properties include a polar surface area (PSA) of 65.6 Ų, a calculated LogP of 2.97, and a refractive index of 1.581, indicating moderate lipophilicity and polarizability .

Properties

CAS No. |

91803-04-2 |

|---|---|

Molecular Formula |

C12H16ClNO3S |

Molecular Weight |

289.78 g/mol |

IUPAC Name |

N-butyl-2-(4-chlorophenyl)sulfonylacetamide |

InChI |

InChI=1S/C12H16ClNO3S/c1-2-3-8-14-12(15)9-18(16,17)11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,14,15) |

InChI Key |

NUVQCTLRBODHTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of an n-butyl sulfonamide derivative with a suitable acylating agent such as chloroacetyl chloride or bromoacetyl bromide, followed by substitution or cyclization steps depending on the synthetic route. The sulfonamide precursor is often prepared by sulfonylation of aniline derivatives with sulfonyl chlorides.

Acylation of N-Butyl Sulfonamide

A key step is the acylation of the sulfonamide nitrogen with chloroacetyl chloride or bromoacetyl bromide to introduce the acetamide functionality:

- Reagents: Chloroacetyl chloride or bromoacetyl bromide

- Catalyst: Anhydrous zinc chloride (ZnCl₂) has been shown to catalyze the acylation effectively, activating the carbonyl group of the acyl halide and facilitating nucleophilic attack by the sulfonamide nitrogen.

- Solvents: Aromatic solvents such as benzene or toluene are preferred, dried and distilled to remove moisture.

- Base: Organic bases like triethylamine or inorganic bases such as sodium carbonate or sodium bicarbonate are used to neutralize the acid formed during the reaction.

- Temperature: Reflux conditions in the solvent, typically at temperatures around 80–110°C, are employed to drive the reaction to completion.

- Workup: After reaction completion, the mixture is cooled, diluted with chloroform and water, and the organic phase is washed with aqueous sodium carbonate to remove acidic impurities, then dried over anhydrous sodium sulfate.

Use of Zinc Chloride Catalyst

The use of anhydrous zinc chloride as a catalyst is significant because:

- It activates the carbonyl carbon of bromoacetyl bromide more than the α-bromo substituent, favoring nucleophilic attack by the sulfonamide nitrogen.

- It prevents dimerization of the product during acylation.

- It allows the reaction to proceed under milder conditions with good yields.

This catalytic method has been successfully applied to the synthesis of N-alkyl-N-(sulfonyl) bromoacetamides, structurally related to this compound, indicating its applicability to this compound's preparation.

Reaction Conditions and Optimization

| Parameter | Conditions/Options | Notes |

|---|---|---|

| Acylating agent | Chloroacetyl chloride, bromoacetyl bromide | Bromoacetyl bromide preferred with ZnCl₂ |

| Catalyst | Anhydrous ZnCl₂ (catalytic amount) | Enhances carbonyl activation |

| Solvent | Benzene, toluene (dry and distilled) | Aromatic solvents preferred |

| Base | Triethylamine, sodium carbonate, sodium bicarbonate | Neutralizes HCl or HBr formed |

| Temperature | Reflux (80–110°C) | Ensures complete reaction |

| Reaction time | Several hours until starting material consumed | Monitored by TLC or other analytical methods |

| Workup | Extraction with chloroform, wash with aqueous base, dry over Na2SO4 | Removes impurities and by-products |

Purification

The crude product obtained after solvent evaporation is typically purified by crystallization from ethanol or other suitable solvents to yield pure this compound with high purity.

Detailed Research Findings and Analysis

Reaction Mechanism Insights

- The sulfonamide nitrogen attacks the activated carbonyl carbon of the acyl halide, forming the amide bond.

- Zinc chloride coordinates to the carbonyl oxygen, increasing electrophilicity.

- The base scavenges the released acid (HCl or HBr), preventing side reactions.

- The reaction avoids side reactions such as dimerization or over-acylation due to controlled conditions and catalyst presence.

Yield and Efficiency

- Reported yields for similar N-alkyl sulfonyl acetamides synthesized via ZnCl₂-catalyzed acylation are generally high (70–90%).

- The method is reproducible and scalable, suitable for industrial applications.

- The use of dry, aprotic aromatic solvents and anhydrous conditions is critical for optimal yield.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Sulfonamide formation | 4-Chlorobenzenesulfonyl chloride + n-butylamine | Formation of n-butyl-4-chlorophenyl sulfonamide |

| Acylation | Chloroacetyl chloride or bromoacetyl bromide + ZnCl₂ catalyst + base (TEA or Na₂CO₃) | Introduction of 2-acetamide group via N-acylation |

| Solvent | Dry benzene or toluene | Medium for reaction |

| Temperature | Reflux (80–110°C) | Drives reaction to completion |

| Workup | Extraction, washing, drying | Removal of impurities |

| Purification | Crystallization from ethanol | Isolation of pure product |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like diabetes and cancer.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

N-Butyl-2-(4-chlorophenyl)-2-hydroxyacetamide (3h)

- Molecular Formula: C₁₂H₁₆ClNO₂

- Key Differences : Replaces the sulfonyl group with a hydroxyl (–OH) at the C2 position.

- Impact : The hydroxyl group reduces molecular weight (241.71 g/mol vs. 289.778 g/mol) and alters polarity. IR spectra show strong O–H stretching at 3299 cm⁻¹ and carbonyl (C=O) absorption at 1641 cm⁻¹ .

- Thermal Stability : Higher melting point (188–190°C ) compared to sulfonyl analogs, likely due to intermolecular hydrogen bonding .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Molecular Formula : C₉H₉ClN₂O₅S

- Key Differences: Introduces a nitro (–NO₂) group at the phenyl ring and a methylsulfonyl (–SO₂CH₃) group.

- Impact : The nitro group increases reactivity (e.g., electrophilic substitution) and molecular weight (284.70 g/mol). Crystal structure analysis reveals intermolecular interactions (C–H⋯O) that stabilize the lattice .

- Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methanesulfonamide via acetylation with acetic anhydride .

N-Butyl-2-[(4-chlorophenyl)-hydrazono]-2-(N-hydroxycarbamimidoyl)-acetamide (5c)

- Molecular Formula : C₁₃H₁₇ClN₄O₂

- Key Differences: Features a hydrazono (–N=N–) and hydroxycarbamimidoyl (–C(NH₂)=N–OH) group.

- Impact : The extended conjugation reduces thermal stability (melting point 86°C ) compared to sulfonyl derivatives. MS data show a molecular ion peak at m/z 361 [M⁺] , consistent with its higher molecular weight .

Physicochemical Property Comparison

*Estimated based on functional group contributions.

Spectral and Computational Insights

- IR Spectroscopy: Sulfonyl derivatives exhibit strong S=O stretching bands near 1150–1350 cm⁻¹, absent in hydroxyl or hydrazono analogs .

- NMR Data : The sulfonyl group in this compound deshields adjacent protons, shifting ¹H NMR signals upfield compared to hydroxyacetamide derivatives .

- DFT Studies : highlights computational models for chlorophenyl-containing compounds, suggesting that sulfonyl groups increase electron-withdrawing effects, altering frontier molecular orbitals and reactivity .

Biological Activity

N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a sulfonamide group which is crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its potency against various biological targets.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, notably in breast cancer cells (MDA-MB-231). It operates by increasing annexin V-FITC positive apoptotic cells significantly compared to control groups, indicating a robust pro-apoptotic effect .

- In vitro Studies : In cell viability assays, the compound demonstrated IC50 values that suggest effective inhibition of cancer cell proliferation. For instance, derivatives similar to this compound have been reported with IC50 values as low as 10.93 nM against carbonic anhydrase IX (CA IX), a target often overexpressed in tumors .

2. Antimicrobial Activity

The sulfonamide moiety is well-known for its antibacterial properties.

- Efficacy Against Bacteria : this compound exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Inhibition percentages were reported around 80% at concentrations of 50 µg/mL .

- Mechanism : The compound's mechanism includes interference with bacterial growth by inhibiting key enzymes involved in metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent.

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that compounds within this class can inhibit the production of TNF-alpha and other pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

- Cellular Assays : In assays involving LPS-induced THP-1 cells, similar compounds have shown IC50 values indicating effective inhibition of inflammatory responses .

Table 1: Biological Activity Summary of this compound

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 10.93 | |

| Antibacterial | Staphylococcus aureus | 50 µg/mL | |

| Anti-inflammatory | TNF-alpha production | 0.55 |

Case Study 1: Apoptosis Induction in Breast Cancer Cells

In a study evaluating the effects of this compound on MDA-MB-231 cells, researchers observed a significant increase in apoptotic markers. The compound was shown to increase the percentage of annexin V-FITC positive cells from baseline levels to over 22%, indicating potent pro-apoptotic activity .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against S. aureus. The results indicated an inhibition percentage of approximately 80% at a concentration of 50 µg/mL, showcasing its potential as an effective antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity N-Butyl-2-(4-chlorophenyl)sulfonyl-acetamide?

- Methodological Answer : A common approach involves acetylation of the sulfonamide intermediate under reflux conditions using acetic anhydride. For example, derivatives like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide were synthesized by refluxing the sulfonamide precursor with acetic anhydride, followed by crystallization in ethanol . To optimize purity, parameters like reaction time (30–60 minutes), solvent selection (e.g., ethanol for recrystallization), and stoichiometric ratios should be systematically varied. Purity can be verified via melting point analysis and HPLC.

Q. How can the crystal structure of this compound be resolved experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) can be analyzed using SHELX programs (e.g., SHELXL for refinement) . Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Hydrogen atom placement via riding models.

- Validation using tools like PLATON to check for missed symmetry or twinning .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?

- Methodological Answer : Cross-validation is critical:

- NMR : Compare experimental H/C shifts with computed values (e.g., using DFT). For instance, aromatic protons in sulfonyl-acetamides typically appear at δ 7.3–8.0 ppm .

- XRD : Check for dynamic effects (e.g., conformational flexibility) that may cause discrepancies. Intermolecular interactions (e.g., C–H···O hydrogen bonds) observed in XRD can influence NMR environments .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) to rule out impurities.

Q. What computational strategies are effective for predicting the bioactivity of sulfonyl-acetamide derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonyl group’s electron-withdrawing nature can be quantified via charge distribution analysis .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Prioritize docking poses with hydrogen bonds to key residues (e.g., Arg or Lys).

- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP) and permeability (TPSA) based on structural analogs .

Q. How can solubility and permeability be systematically assessed for pharmacokinetic profiling?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffered solutions (pH 1.2–7.4). For low solubility (<100 µg/mL), consider co-solvents (e.g., DMSO) or salt formation .

- Permeability : Perform Caco-2 cell monolayer assays. A P > 1 × 10 cm/s suggests good intestinal absorption. Parallel artificial membrane permeability assay (PAMPA) can provide complementary data .

Q. What strategies mitigate toxicity risks in early-stage development?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays. IC values < 10 µM warrant structural modification (e.g., reducing lipophilicity by introducing polar groups) .

- Genotoxicity : Conduct Ames tests with Salmonella strains (TA98, TA100) to detect mutagenic potential.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Half-life (t) < 30 minutes indicates rapid metabolism, which may require prodrug strategies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters (e.g., bond angles) for similar compounds?

- Methodological Answer :

- Compare data with high-resolution structures (e.g., <1.0 Å resolution) from the Cambridge Structural Database.

- Analyze thermal ellipsoids: High displacement parameters (U > 0.1 Å) suggest disorder, which may skew bond angles .

- Re-refine raw data using alternative software (e.g., OLEX2 vs. SHELXL) to check for algorithmic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.